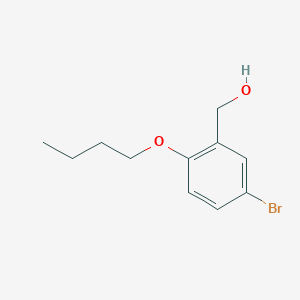

5-Bromo-2-butoxybenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(5-bromo-2-butoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBPVKDHWIHMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367098 | |

| Record name | 5-Bromo-2-butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831212-02-3 | |

| Record name | 5-Bromo-2-butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Substituted Benzyl Alcohols in Organic Synthesis

Substituted benzyl (B1604629) alcohols are a cornerstone of organic synthesis, valued for their versatility as intermediates. The benzyl alcohol moiety itself can undergo a range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion of the hydroxyl group into a leaving group for nucleophilic substitution reactions. The aromatic ring, adorned with various substituents, provides a scaffold that can be further elaborated, influencing the molecule's electronic properties and steric environment.

The nature and position of these substituents dictate the reactivity and potential applications of the benzyl alcohol derivative. Electron-donating or withdrawing groups can modulate the reactivity of the aromatic ring and the benzylic position. For instance, the presence of an alkoxy group, such as the butoxy group in 5-Bromo-2-butoxybenzyl alcohol, can influence the molecule's solubility and its interactions with biological targets. The development of sustainable and efficient methods for the synthesis of substituted benzyl alcohols, including green electro-organic approaches, underscores their importance in modern chemistry.

Strategic Importance of 5 Bromo 2 Butoxybenzyl Alcohol As a Chemical Precursor

The strategic importance of 5-Bromo-2-butoxybenzyl alcohol lies in the orthogonal reactivity of its three key functional groups: the bromo substituent, the butoxy group, and the benzyl (B1604629) alcohol. This trifecta of reactivity allows for a stepwise and selective modification of the molecule, making it a highly valuable and versatile precursor in the synthesis of more complex structures.

The aryl bromide functionality is particularly significant, serving as a linchpin for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations, most notably transition metal-catalyzed cross-coupling reactions, are fundamental to the construction of complex molecular architectures. The butoxy group, an electron-donating alkoxy substituent, not only influences the electronic properties of the aromatic ring but also enhances the lipophilicity of the molecule, a property that can be crucial in the development of bioactive compounds. Finally, the benzyl alcohol group provides a handle for further functionalization, such as oxidation to an aldehyde for subsequent reactions or conversion to a leaving group for substitution.

Due to the limited availability of direct experimental data for this compound, its properties are often inferred from its close analogue, 5-Bromo-2-methoxybenzyl alcohol. The key difference lies in the alkyl chain of the ether, which primarily affects physical properties like melting point, boiling point, and solubility.

Table 1: Physicochemical Properties of 5-Bromo-2-alkoxybenzyl Alcohol Analogues

| Property | 5-Bromo-2-methoxybenzyl alcohol | This compound (Estimated) |

| Molecular Formula | C8H9BrO2 sigmaaldrich.comcymitquimica.com | C11H15BrO2 |

| Molecular Weight | 217.06 g/mol sigmaaldrich.comcymitquimica.com | 259.14 g/mol |

| Appearance | White to light yellow powder/crystal cymitquimica.com | Likely a liquid or low-melting solid |

| Melting Point | 68-71 °C sigmaaldrich.com | Lower than methoxy (B1213986) analogue |

| Boiling Point | Not specified | Higher than methoxy analogue |

| Solubility | Soluble in organic solvents | Higher solubility in nonpolar organic solvents |

Note: The properties for this compound are estimated based on the known data for 5-Bromo-2-methoxybenzyl alcohol and general trends in homologous series.

Overview of Key Academic Research Trajectories for Aryl Bromide and Alkoxybenzyl Alcohol Derivatives

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking key bonds, known as disconnections, and converting functional groups (Functional Group Interconversion, FGI) to identify plausible precursors. lkouniv.ac.indeanfrancispress.com

Disconnection Approaches and Key Intermediates

For this compound, two primary disconnection strategies can be considered.

Strategy 1: Late-stage Bromination

The first approach involves disconnecting the Carbon-Bromine (C-Br) bond. This suggests that the bromination step occurs late in the synthesis on a precursor molecule, 2-butoxybenzyl alcohol. Further disconnection of the butoxy ether bond points to 2-hydroxybenzyl alcohol and a butyl halide. Finally, a Functional Group Interconversion (FGI) of the alcohol group on the benzyl (B1604629) ring to an aldehyde leads back to the readily available starting material, 2-hydroxybenzaldehyde (salicylaldehyde).

Target Molecule: this compound

Key Intermediate 1: 2-Butoxybenzyl alcohol

Key Intermediate 2: 2-Butoxybenzaldehyde

Key Intermediate 3: 2-Hydroxybenzyl alcohol

Starting Material: 2-Hydroxybenzaldehyde

Strategy 2: Early-stage Bromination

An alternative strategy involves brominating the aromatic ring at an earlier stage. This begins with the same C-Br bond disconnection, but the subsequent steps are reordered. The synthesis would start with 5-Bromosalicylaldehyde (B98134). The ether is then formed, followed by the reduction of the aldehyde to the target benzyl alcohol.

Target Molecule: this compound

Key Intermediate 1: 5-Bromo-2-butoxybenzaldehyde (B112714)

Key Intermediate 2: 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde) nist.gov

Starting Material: Salicylaldehyde (B1680747) (for synthesis of 5-Bromosalicylaldehyde)

Both pathways are viable, but the choice often depends on the directing effects of the substituents at each stage to maximize the regioselectivity of the bromination and the efficiency of the etherification.

Targeted Synthesis of the Butoxy Moiety within the Aromatic Framework

The introduction of the butoxy group is typically achieved through etherification, a fundamental reaction in organic synthesis.

Alkylation Strategies for Ether Formation

The Williamson ether synthesis is the most common and versatile method for preparing ethers like the butoxy group in this context. byjus.comwikipedia.org The reaction involves an alkoxide nucleophile reacting with an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

First, the phenolic hydroxyl group of a precursor like 5-bromosalicylaldehyde or salicylaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion. byjus.com The resulting phenoxide then attacks the primary alkyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), displacing the halide and forming the ether linkage. wikipedia.orgmasterorganicchemistry.com

Common bases and solvents used in this process are outlined below.

| Component | Examples | Purpose |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Deprotonates the phenolic -OH group to form the reactive phenoxide ion. byjus.comwikipedia.org |

| Alkylating Agent | 1-Bromobutane, 1-Iodobutane | Provides the butyl group for the ether linkage. Primary halides are preferred to avoid elimination side reactions. masterorganicchemistry.com |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile, Acetone | Polar aprotic solvents are commonly used as they effectively solvate the cation of the base without hindering the nucleophilicity of the phenoxide. byjus.comwikipedia.org |

The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate, with reaction times ranging from 1 to 8 hours. byjus.comwikipedia.org

Regioselective Introduction of the Butoxy Group

In the context of synthesizing this compound, the starting material already has the hydroxyl group at the desired C2 position (e.g., salicylaldehyde or 5-bromosalicylaldehyde). Therefore, the Williamson ether synthesis directly attaches the butoxy group to the correct position, making the regioselectivity inherent to the choice of starting material. The primary challenge is not the position of alkylation but ensuring the reaction goes to completion without side reactions.

Orthogonal Bromination Strategies for the Benzene (B151609) Ring

Introducing a bromine atom onto the benzene ring with precision requires an understanding of electrophilic aromatic substitution and the directing effects of the substituents already present.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

The bromination of the benzene ring is a classic example of electrophilic aromatic substitution. minia.edu.eg A bromine source, often molecular bromine (Br₂), is activated by a Lewis acid catalyst like iron(III) bromide (FeBr₃) to generate a potent electrophile. minia.edu.egmnstate.edu

The key to controlled regioselectivity lies in the directing effects of the substituents on the aromatic ring.

-OH and -OR (alkoxy) groups: These are strongly activating, ortho-, para-directing groups. mnstate.eduresearchgate.net

-CH₂OH (hydroxymethyl) group: This is a weakly deactivating, ortho-, para-directing group.

-CHO (aldehyde) group: This is a deactivating, meta-directing group. mnstate.edu

In the synthesis of this compound, if one starts with 2-butoxybenzyl alcohol, the butoxy group (-OBu) at C2 and the hydroxymethyl group (-CH₂OH) at C1 are both ortho-, para-directors. The powerful para-directing effect of the butoxy group strongly favors the substitution at the C5 position, which is para to the butoxy group, leading to the desired product. Bromination at the C3 position is sterically hindered, and substitution at the C6 position is less favored electronically compared to the C5 position.

Alternatively, if the synthesis starts with 2-hydroxy-5-bromobenzaldehyde, the bromination step is performed on salicylaldehyde. Here, the hydroxyl group is a strong ortho-, para-director, and the aldehyde is a meta-director. The hydroxyl group's activating and directing influence dominates, leading to bromination primarily at the C5 (para) position. nist.gov

A common procedure for such a bromination is detailed in the table below.

| Reagent/Condition | Purpose/Role |

| Brominating Agent | Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) or Iron filings (Fe) |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄), or Acetic Acid |

| Temperature | Typically room temperature or slightly below. |

By carefully selecting the stage at which bromination is performed, chemists can leverage the directing effects of the existing functional groups to synthesize this compound with high regiochemical purity. The final step in either pathway would be the reduction of the aldehyde group (if present) to a benzyl alcohol, commonly achieved with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Directed Ortho-Metalation and Halogenation Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a desired substituent. wikipedia.org

In the context of synthesizing precursors for this compound, the butoxy group can serve as a DMG. The synthesis would commence with 1-butoxybenzene. The ether oxygen, being a Lewis base, coordinates to the lithium atom of an organolithium reagent like n-butyllithium. wikipedia.org This interaction increases the kinetic acidity of the ortho-protons, facilitating their removal by the strong base to form a 2-lithiated butoxybenzene (B75284) intermediate. wikipedia.orguwindsor.ca

To introduce the bromine atom at the 5-position, a subsequent halogenation step is required. Following the ortho-lithiation, the intermediate can be treated with a suitable brominating agent. However, direct bromination of the lithiated species would yield 2-bromo-1-butoxybenzene. Therefore, a more strategic approach involves the initial synthesis of 4-bromobutoxybenzene. Subsequent directed ortho-metalation of 4-bromobutoxybenzene would be challenging due to potential halogen-metal exchange.

A more viable route involves the bromination of a pre-functionalized butoxybenzene derivative. For instance, starting with 2-butoxybenzaldehyde, electrophilic aromatic substitution with a brominating agent would likely direct the bromine to the position para to the activating butoxy group, yielding 5-bromo-2-butoxybenzaldehyde. This aldehyde can then be reduced to the target benzyl alcohol.

Formation of the Benzyl Alcohol Functionality

The conversion of a carbonyl group, such as an aldehyde or an ester, into a benzyl alcohol is a fundamental transformation in organic synthesis.

The most direct method to obtain this compound is through the reduction of its corresponding aldehyde, 5-bromo-2-butoxybenzaldehyde. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures (e.g., 0–5 °C) to control the exothermic reaction. Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent that can also be used, though it requires more stringent anhydrous conditions.

Catalytic hydrogenation is another effective method, particularly in industrial settings. This process involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

| Precursor | Reducing Agent | Product |

| 5-Bromo-2-butoxybenzaldehyde | Sodium Borohydride (NaBH₄) | This compound |

| 5-Bromo-2-butoxybenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 5-Bromo-2-butoxybenzaldehyde | H₂/Pd-C | This compound |

An alternative approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, to form the carbon skeleton, followed by subsequent transformations. masterorganicchemistry.com For instance, one could envision a Grignard reaction with a suitable benzaldehyde (B42025) derivative.

A plausible route starts with 2-butoxybenzaldehyde. Reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would lead to the formation of 1-(2-butoxyphenyl)ethanol (B7847453) after an acidic workup. libretexts.org However, this pathway does not directly yield the desired benzyl alcohol.

A more relevant Grignard-based synthesis would involve the reaction of a Grignard reagent derived from a brominated butoxybenzene with a suitable electrophile to introduce the hydroxymethyl group. For example, the Grignard reagent of 4-bromo-1-butoxybenzene could react with formaldehyde (B43269) to produce (4-butoxyphenyl)methanol. Subsequent bromination would be required to introduce the bromine at the desired position.

Japanese patent literature describes the synthesis of p- or m-tert-butoxybenzaldehyde via the reaction of the corresponding Grignard reagent with dimethylformamide (DMF). google.com A similar strategy could theoretically be adapted for 5-bromo-2-butoxybenzaldehyde, although this specific synthesis is not detailed.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Esters)

Protecting Group Strategies in Multi-Step Synthesis

In complex multi-step syntheses, protecting groups are often indispensable for masking reactive functional groups to prevent unwanted side reactions. rsc.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. wiley-vch.de

In the synthesis of this compound and its analogues, the hydroxyl group is a primary candidate for protection, especially if further reactions are to be performed on the aromatic ring or other parts of the molecule.

Common protecting groups for alcohols include benzyl (Bn) ethers, silyl (B83357) ethers (e.g., trimethylsilyl, TMS; tert-butyldimethylsilyl, TBDMS), and esters like acetyl (Ac) or benzoyl (Bz). wiley-vch.delibretexts.org

Benzyl (Bn) ethers are stable under a wide range of acidic and basic conditions and are typically removed by catalytic hydrogenolysis. wiley-vch.deorganic-chemistry.org

Silyl ethers vary in their stability, with TBDMS being more robust than TMS. They are generally cleaved under acidic conditions or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Ester protecting groups are introduced by acylation and removed by hydrolysis under acidic or basic conditions. libretexts.org

For instance, if a synthetic route required a cross-coupling reaction on the bromo-substituted position, the benzyl alcohol functionality would likely need to be protected to prevent interference with the catalyst. A benzyl ether could be a suitable choice due to its stability under many cross-coupling conditions.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules. researchgate.net

The introduction of the butoxy group can be achieved via a Williamson ether synthesis, which is often catalyzed. For example, the reaction of 5-bromo-2-hydroxybenzaldehyde with butyl bromide would be facilitated by a base like potassium carbonate in a polar aprotic solvent.

Catalytic methods are also central to the functionalization of the benzyl alcohol itself. While not directly part of the synthesis of the target molecule, subsequent reactions could involve catalysis. For example, the benzyl alcohol could be oxidized back to the aldehyde using a variety of catalytic systems, such as those based on transition metals or through methods like TEMPO-catalyzed oxidation. nih.gov

Furthermore, catalytic C-H activation and cross-coupling reactions represent advanced strategies that could be employed in the synthesis of analogues. acs.org For instance, a palladium-catalyzed cross-coupling reaction could be used to modify the bromo-substituent, or a C-H functionalization approach could introduce other groups onto the aromatic ring.

Palladium-Catalyzed Reactions in Aryl Bromide Functionalization

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. uwindsor.ca The functionalization of the aryl bromide moiety in this compound is a key step in the synthesis of more complex derivatives. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making aryl bromides common and effective substrates. uwindsor.ca

The general mechanism for these transformations involves an oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by transmetalation (in the case of Suzuki, Negishi, or similar couplings) or migratory insertion (for Heck-type reactions), and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. uwindsor.casyr.edu The choice of ligands, bases, and solvents is critical for the success and efficiency of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition and reductive elimination steps. syr.edu

Several palladium-catalyzed reactions are particularly well-suited for the functionalization of this compound. These include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. uwindsor.ca

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond. This reaction is highly valuable for the synthesis of substituted styrenes and other vinylarenes. uwindsor.ca

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a wide variety of amines. syr.edu

The table below summarizes representative conditions for these palladium-catalyzed reactions.

| Reaction Type | Reagent | Catalyst System | Base | Solvent | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Biaryl derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | Substituted alkene |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Xantphos | NaOt-Bu | Toluene | Aryl amine derivative |

This table presents generalized conditions. Specific substrate and reagent combinations may require optimization.

Recent advancements have also focused on the α-arylation of benzylic positions, which can be relevant for derivatives of this compound. For instance, the palladium-catalyzed α-arylation of benzylic phosphonates with aryl bromides has been developed, utilizing catalyst systems like Pd(OAc)₂/CataCXium A. acs.org

Enantioselective Synthesis for Chiral Analogues

The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in medicinal chemistry and materials science. For analogues of this compound that possess stereogenic centers, enantioselective synthesis is essential. Transition metal-catalyzed asymmetric hydrogenation and organocatalytic methods are two prominent strategies for achieving high enantioselectivity. acs.orgnih.gov

Asymmetric hydrogenation, often employing chiral rhodium, ruthenium, or iridium complexes with chiral phosphine ligands, is a powerful method for the enantioselective reduction of prochiral ketones, imines, and enamines. acs.orgnih.gov For instance, the asymmetric hydrogenation of a ketone precursor to a chiral alcohol analogue of this compound could be achieved with high enantiomeric excess (ee).

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis. Chiral amines, prolinol ethers, and phosphoric acids are common organocatalysts for a variety of enantioselective transformations. nih.gov For example, an enantioselective aldol (B89426) or Mannich reaction could be employed to construct a chiral side chain on an aromatic precursor before the introduction of the bromo and butoxy groups.

The development of chiral auxiliaries is another established method for enantioselective synthesis. acs.org A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and then be removed. Evans' oxazolidinone auxiliaries are a classic example used to direct alkylation reactions. acs.org

The table below outlines potential enantioselective approaches for synthesizing chiral analogues.

| Methodology | Catalyst/Auxiliary | Substrate Type | Transformation | Stereochemical Outcome |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / (R,R)-Me-DuPhos | Prochiral ketone | C=O reduction | Chiral secondary alcohol |

| Organocatalytic Aldol Reaction | (S)-Prolinol silyl ether | Aldehyde and ketone | C-C bond formation | Chiral β-hydroxy ketone |

| Chiral Auxiliary-Directed Alkylation | Evans' oxazolidinone | N-acyloxazolidinone | Enolate alkylation | Chiral carboxylic acid derivative |

This table illustrates conceptual approaches. The specific catalysts and conditions would need to be tailored to the target molecule.

Recent research has highlighted the use of chiral scandium complexes for the enantioselective ring-opening of meso-epoxides, which could be a viable route to chiral 1,2-diol containing analogues. researchgate.net Furthermore, the enantioselective synthesis of complex natural products often pioneers new methodologies that can be adapted for the synthesis of other chiral molecules. nih.gov

Reactivity of the Benzyl Alcohol Moiety

The chemical behavior of this compound is significantly influenced by the benzyl alcohol moiety. This functional group is a primary alcohol attached to a benzene ring, which allows for a range of transformations including oxidation, nucleophilic substitution, and derivatization of the hydroxyl group.

Oxidative Transformations to Carbonyl Compounds and Carboxylic Acids

The primary alcohol of this compound can be readily oxidized to form the corresponding aldehyde, 5-Bromo-2-butoxybenzaldehyde, and can be further oxidized to the carboxylic acid, 5-Bromo-2-butoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

For the selective oxidation to the aldehyde, a variety of reagents can be employed. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. For instance, the oxidation of a similar compound, 5-bromo-2-fluorobenzyl alcohol, to 5-bromo-2-fluorobenzaldehyde (B134332) has been achieved using PCC. Another approach involves the use of copper(I)/TEMPO catalyst systems, which have been successfully used for the air oxidation of primary alcohols, such as the conversion of 2-amino-5-bromobenzyl alcohol to 2-amino-5-bromobenzaldehyde. orgsyn.org Electrochemical methods, involving the oxidation of a protected acetal (B89532) intermediate, also provide a route to the aldehyde.

Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO4) or sodium chlorite (B76162) (NaClO2) are commonly used for this purpose. chemicalbook.comgoogleapis.com For example, 2-bromo-5-methoxybenzaldehyde (B1267466) has been oxidized to 2-bromo-5-methoxybenzoic acid using sodium chlorite in the presence of a phosphate (B84403) buffer. chemicalbook.com

A summary of typical oxidation reactions and conditions is presented in the table below.

| Starting Material | Product | Oxidizing Agent | Conditions | Yield |

| This compound | 5-Bromo-2-butoxybenzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature | Moderate to High |

| This compound | 5-Bromo-2-butoxybenzaldehyde | Copper(I)/TEMPO | Air or Oxygen, Acetonitrile | Good |

| This compound | 5-Bromo-2-butoxybenzoic acid | Potassium Permanganate (KMnO4) | Acetone, Water, Room Temperature | Good |

| 5-Bromo-2-butoxybenzaldehyde | 5-Bromo-2-butoxybenzoic acid | Sodium Chlorite (NaClO2) | t-BuOH, Water, NaH2PO4 | High |

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of the benzyl alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon. This typically involves protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. libretexts.org Benzylic alcohols, being activated, can undergo SN1-type reactions involving a carbocation intermediate. libretexts.org

The conversion of the alcohol to a benzylic halide is a common transformation. For example, reaction with hydrogen halides (HX) can yield the corresponding benzyl halide. libretexts.org Alternatively, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used. Once formed, the benzyl halide is susceptible to displacement by a wide range of nucleophiles.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a coupling agent.

Etherification, the formation of an ether, can be achieved through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. organic-chemistry.org For instance, the alkylation of salicylaldehyde with 1-bromobutane under basic conditions is a related transformation. Another method involves the Yb(OTf)3-catalyzed etherification using di-tert-butyl dicarbonate. nih.gov This method has been shown to be effective for benzylic alcohols. nih.gov

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring of this compound is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a base. rsc.orgua.es This reaction is widely used to form biaryl structures. The general applicability of Suzuki-Miyaura coupling to aryl bromides makes it a highly relevant transformation for this compound. rsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govd-nb.info While the classical Heck reaction involves aryl halides, variations for benzylic electrophiles have also been developed. nih.govd-nb.info The aryl bromide of this compound can participate in Heck reactions with various alkenes.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.comorganic-chemistry.org This method is highly effective for the alkynylation of aryl bromides and would be a suitable reaction for functionalizing this compound. The reaction is typically carried out under mild conditions with a base. wikipedia.orgorganic-chemistry.org

A summary of these cross-coupling reactions is provided in the table below.

| Reaction | Coupling Partner | Catalyst System | Key Product Feature |

| Suzuki-Miyaura | Aryl or Vinyl Boronic Acid/Ester | Pd(0) catalyst, Base | Formation of a C(sp2)-C(sp2) or C(sp2)-C(sp2) bond |

| Heck | Alkene | Pd(0) catalyst, Base | Formation of a substituted alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Formation of an aryl alkyne |

Carbon-Heteroatom Bond Formation Reactions (e.g., Buchwald-Hartwig Amination)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base and a suitable phosphine ligand. syr.eduacs.org This reaction is a powerful tool for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines using this methodology. The choice of ligand is often crucial for achieving high yields and broad substrate scope. syr.edu Copper-catalyzed amination reactions also provide an alternative route for the N-arylation of amines with aryl bromides. nih.gov

Halogen-Metal Exchange Processes

The bromine atom attached to the aromatic ring of this compound is a key functional group that can participate in halogen-metal exchange reactions. This type of transformation is a powerful tool in organic synthesis, allowing for the formation of organometallic intermediates that can then react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds.

The most common reagents for halogen-metal exchange are organolithium compounds, such as n-butyllithium or tert-butyllithium, and Grignard reagents. google.comgoogle.com The reaction with an organolithium reagent typically occurs at very low temperatures, often around -78 °C to -100 °C, in an inert solvent like tetrahydrofuran (B95107) (THF). google.comtcnj.edu This is to ensure chemoselectivity and prevent unwanted side reactions, such as the deprotonation of the benzylic alcohol or attack at other sites on the molecule. tcnj.edu

The general mechanism involves the attack of the organometallic reagent (e.g., R-Li) on the bromine atom, leading to the formation of an aryllithium or arylmagnesium intermediate and the corresponding alkyl halide (e.g., R-Br). This newly formed organometallic species is a potent nucleophile and can be trapped with a variety of electrophiles. For instance, quenching the reaction with water would result in the formation of 2-butoxybenzyl alcohol. The use of other electrophiles can lead to a diverse range of derivatives.

Table 1: Potential Products from Halogen-Metal Exchange of this compound followed by Electrophilic Quench

| Electrophile | Resulting Functional Group | Product Name |

| H₂O | -H | 2-Butoxybenzyl alcohol |

| D₂O | -D | 2-Butoxy-5-deuteriobenzyl alcohol |

| CO₂ | -COOH | 3-Butoxy-4-(hydroxymethyl)benzoic acid |

| R-CHO (Aldehyde) | -CH(OH)R | (2-Butoxy-5-(hydroxymethyl)phenyl)(R)methanol |

| R₂C=O (Ketone) | -C(OH)R₂ | 1-(2-Butoxy-5-(hydroxymethyl)phenyl)-1,1-R₂-methanol |

It is important to note that the efficiency and outcome of the halogen-metal exchange can be influenced by factors such as the choice of organometallic reagent, solvent, temperature, and the presence of any additives. google.comuni-muenchen.de

Reactivity of the Butoxy Ether Linkage

The butoxy group in this compound presents another site for chemical modification, primarily through cleavage of the ether bond or derivatization of the butyl chain.

The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, often employed as a deprotection step. organic-chemistry.org For the butoxy group in this compound, several reagents can be utilized to break the C-O bond.

Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are classic reagents for ether cleavage. The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl carbon, leading to the formation of 5-bromo-2-hydroxybenzyl alcohol (a phenol) and the corresponding butyl halide.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. organic-chemistry.org This reaction is often carried out at low temperatures in an inert solvent like dichloromethane. Other Lewis acids, sometimes in combination with nucleophiles, have also been reported for ether cleavage. For example, a system of cerium(III) chloride and sodium iodide has been used for the cleavage of tert-butyl ethers. researchgate.net While the butoxy group is not a tert-butyl ether, this highlights the variety of available methods.

While less common than ether cleavage, modifications to the butoxy chain itself are theoretically possible, although specific examples for this compound are not readily found in the literature. Such transformations would likely involve radical reactions under specific conditions to avoid reactions at the more reactive benzylic alcohol or the aromatic ring. For instance, selective halogenation of the butyl chain could potentially be achieved using radical initiators, but this would likely lead to a mixture of products.

Cleavage Reactions of the Alkyl Ether

Cascade and Multi-Component Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. Multi-component reactions (MCRs) are a subset of cascade reactions where three or more reactants combine to form a product that contains substantial portions of all the reactants. core.ac.ukacs.org

While specific examples of cascade or multi-component reactions directly utilizing this compound are not extensively documented, its structural motifs suggest potential applications. The presence of the alcohol, the bromo-aromatic system, and the ether linkage offers multiple points of reactivity that could be exploited in the design of such reactions.

For instance, the benzylic alcohol could be oxidized in situ to an aldehyde. This aldehyde could then participate in a multi-component reaction, such as a Passerini or Ugi reaction. core.ac.uk Alternatively, a cascade reaction could be initiated by a transformation involving the bromo-group, such as a Heck or Suzuki coupling, followed by an intramolecular cyclization involving the alcohol or butoxy group. The development of such reactions is an active area of research in organic synthesis, aiming for increased efficiency and atom economy.

Reaction Kinetics and Mechanistic Investigations of Key Transformations

Detailed kinetic and mechanistic studies on the reactions of this compound are not widely published. However, the kinetics and mechanisms of the fundamental transformations it can undergo, such as oxidation of the benzyl alcohol, halogen-metal exchange, and ether cleavage, are well-established for related compounds.

The oxidation of benzyl alcohols to aldehydes can proceed through various mechanisms depending on the oxidant used. For example, with chromium-based reagents like pyridinium chlorochromate (PCC), the reaction is believed to involve the formation of a chromate (B82759) ester followed by a rate-determining E2 elimination. dergipark.org.tr The rate of this reaction can be influenced by electronic effects of the substituents on the aromatic ring. dergipark.org.tr

The mechanism of halogen-metal exchange has been extensively studied. tcnj.eduuni-muenchen.de For the reaction with butyllithium, it is generally accepted to proceed through an ate-complex intermediate. The kinetics can be complex and are influenced by the aggregation state of the organolithium reagent.

Mechanistic investigations into ether cleavage often focus on the nature of the transition state. For acid-catalyzed cleavage, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway at the alkyl carbon, depending on the structure of the ether and the reaction conditions. core.ac.uk

To gain specific kinetic and mechanistic insights for this compound, dedicated studies would be required. These could involve techniques such as reaction progress monitoring by spectroscopy (NMR, IR), determination of reaction orders, and the use of kinetic isotope effect studies to probe the rate-determining step of key transformations. core.ac.uk

Structural Characterization and Elucidation of 5 Bromo 2 Butoxybenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-bromo-2-butoxybenzyl alcohol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete structural puzzle.

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the protons of the butoxy group, and the hydroxyl proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.40 | d | ~2.5 |

| H-4 | ~7.25 | dd | ~8.5, 2.5 |

| H-3 | ~6.80 | d | ~8.5 |

| -CH₂OH | ~4.70 | s | - |

| -OCH₂- | ~4.00 | t | ~6.5 |

| -OCH₂CH ₂- | ~1.80 | m | - |

| -CH₂CH ₂CH₃ | ~1.50 | m | - |

| -CH₃ | ~0.95 | t | ~7.4 |

| -OH | Variable | br s | - |

The aromatic region would display three signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C6 position (H-6), being ortho to the bromine atom, would appear as a doublet. The proton at C4, coupled to both H-3 and H-6 (meta-coupling), would be a doublet of doublets. The proton at C3, ortho to the butoxy group, would also be a doublet. The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, as they have no adjacent protons to couple with. The butoxy group protons would show a characteristic pattern: a triplet for the -OCH₂- group, and multiplets for the two central methylene groups, and a triplet for the terminal methyl group. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. Again, drawing from data for analogous compounds, a predicted spectrum can be outlined. nih.govsigmaaldrich.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (C-OR) | ~155 |

| C1 (C-CH₂OH) | ~132 |

| C4 | ~131 |

| C6 | ~130 |

| C5 (C-Br) | ~115 |

| C3 | ~114 |

| -CH₂OH | ~61 |

| -OCH₂- | ~68 |

| -OCH₂C H₂- | ~31 |

| -CH₂C H₂CH₃ | ~19 |

| -CH₃ | ~14 |

The spectrum would show six signals in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the bromine (C5) would be significantly shielded, while the carbon attached to the oxygen of the butoxy group (C2) would be deshielded. The benzylic carbon (-CH₂OH) would appear around 60-65 ppm. The four signals for the butoxy group would be found in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the aromatic protons (H-3, H-4, and H-6) and the connectivity within the butoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close to each other in space, which is critical for determining stereochemistry and conformation. For a flexible molecule like this compound, ROESY might be preferred to avoid zero-crossing issues that can occur in NOESY for medium-sized molecules. These experiments could reveal through-space interactions between the benzylic protons and the protons of the butoxy group, as well as between adjacent aromatic protons.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound (C₁₁H₁₅BrO₂), the predicted exact mass is approximately 258.02 g/mol for the ⁷⁹Br isotope and 260.02 g/mol for the ⁸¹Br isotope. The mass spectrum would characteristically show two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a distinctive feature of bromine-containing compounds due to the natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br). miamioh.edulibretexts.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the butoxy group: Cleavage of the C-O bond of the ether linkage could result in the loss of a butoxy radical (•OC₄H₉), leading to a prominent fragment ion.

Benzylic cleavage: Loss of a hydroxyl radical (•OH) from the molecular ion to form a stable benzylic cation is a common fragmentation pathway for benzyl (B1604629) alcohols. libretexts.org

Loss of the entire side chain: Cleavage of the bond between the aromatic ring and the benzylic carbon could lead to the loss of the CH₂OH group.

Fragmentation of the butoxy chain: The butoxy group itself can undergo fragmentation, leading to the loss of smaller alkyl fragments. libretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Origin |

| 258/260 | [C₁₁H₁₅BrO₂]⁺ | Molecular Ion |

| 241/243 | [C₁₁H₁₄BrO]⁺ | Loss of •OH |

| 185/187 | [C₇H₆BrO]⁺ | Loss of •C₄H₉O |

| 171/173 | [C₆H₄Br]⁺ | Loss of CH₂OH and butoxy group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities. uci.edulibretexts.orgorgchemboulder.comscribd.com

Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | 3600-3200 | 3600-3200 | Broad (IR), Weak (Raman) |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| C-H (aliphatic) | Stretching | 3000-2850 | 3000-2850 | Strong (IR), Strong (Raman) |

| C=C (aromatic) | Stretching | 1600, 1475 | 1600, 1475 | Medium (IR), Strong (Raman) |

| C-O (ether) | Stretching | 1250-1000 | 1250-1000 | Strong (IR), Medium (Raman) |

| C-O (alcohol) | Stretching | 1050-1000 | 1050-1000 | Strong (IR), Medium (Raman) |

| C-Br | Stretching | 600-500 | 600-500 | Medium (IR), Strong (Raman) |

A broad absorption band in the region of 3600-3200 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the alcohol group, with the broadness resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic butoxy group would appear in the 3100-2850 cm⁻¹ region. Characteristic C=C stretching vibrations of the aromatic ring would be observed around 1600 and 1475 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the ether and alcohol groups would be present in the fingerprint region (1250-1000 cm⁻¹). The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often give strong Raman signals. The C-Br stretch is also typically Raman active.

Advanced Spectroscopic Techniques for Isomer and Conformational Analysis

The presence of the butoxy group introduces conformational flexibility to this compound. Advanced spectroscopic techniques can be employed to study the preferred conformations and any potential isomers.

Variable-temperature NMR studies can provide insights into the rotational barriers around the C-O bonds of the butoxy group and the C-C bond between the aromatic ring and the benzylic carbon. auremn.org.br The observation of changes in chemical shifts or the coalescence of signals at different temperatures can be used to determine the thermodynamics of conformational exchange.

For ortho-substituted benzyl alcohols, the orientation of the hydroxyl group relative to the substituent can lead to different conformers. researchgate.netrsc.org Techniques like NOESY or ROESY can be used to probe the spatial proximity of the OH proton to the protons of the butoxy group, which can help in identifying the predominant conformation in solution. Computational modeling, in conjunction with experimental NMR data, can provide a more detailed picture of the conformational landscape of the molecule. auremn.org.brresearchgate.net

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The process of X-ray crystallographic analysis involves irradiating a single crystal of a derivative with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This method has been successfully employed to characterize a variety of substituted benzyl derivatives, including metal complexes and organic compounds. For instance, the solid-state structures of chiral-at-metal ruthenium complexes with benzyl-substituted amine ligands have been determined using single-crystal X-ray diffraction, revealing detailed geometric information around the metal center. researchgate.net

In a hypothetical crystallographic study of a derivative of this compound, the primary goals would be to:

Determine the precise bond lengths and angles, particularly around the bromine atom, the butoxy group, and the benzyl alcohol moiety.

Elucidate the conformation of the butoxy chain and its orientation relative to the aromatic ring.

Analyze the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom, which dictate the crystal packing.

The type of data generated from such an analysis is typically presented in a standardized format, as illustrated in the hypothetical table below, which is based on reported data for similar aromatic compounds. researchgate.net

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₅BrO₂ |

| Formula Weight | 275.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(6) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1221.5(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.495 |

| Absorption Coeff. (mm⁻¹) | 3.560 |

| F(000) | 560 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 8542 |

| Independent Reflections | 2145 [R(int) = 0.045] |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |

This table provides key unit cell dimensions, the space group (which describes the symmetry of the crystal), and refinement statistics that indicate the quality of the structural model.

Furthermore, the analysis of the crystal structure of related compounds, such as 2-bromo-5-methoxybenzyl alcohol, has been instrumental in unequivocally establishing the identity of isomers when other techniques like NMR were ambiguous. rsc.org This highlights the power of X-ray crystallography in providing definitive structural proof. The investigation of intermolecular interactions, such as those observed in the crystal packing of various substituted aromatic compounds, can reveal the presence of significant non-covalent forces that influence the physical properties of the material. iucr.org

Computational and Theoretical Investigations of 5 Bromo 2 Butoxybenzyl Alcohol

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries to spectroscopic parameters. For these studies, a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), is commonly employed to ensure reliable results. chemsrc.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 5-Bromo-2-butoxybenzyl alcohol, several rotatable bonds exist, including those in the butoxy side chain and the hydroxymethyl group, leading to multiple possible conformers.

A thorough conformational analysis involves rotating these key bonds and optimizing the geometry of each resulting conformer. The most stable conformer is identified as the one with the lowest electronic energy. A frequency calculation is then typically performed on this optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. researchgate.net The analysis would focus on the orientation of the butoxy and alcohol groups relative to the benzene (B151609) ring, considering steric hindrance and potential weak intramolecular interactions.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C-O (butoxy) | 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (alcohol) | 1.43 Å | |

| Bond Angle | C-C-Br | 119.5° |

| C-C-O (butoxy) | 121.0° | |

| C-C-CH₂OH | 120.5° | |

| Dihedral Angle | C-C-O-C (butoxy) | ~90° |

| C-C-C-O (alcohol) | ~120° |

Note: The data in this table is illustrative of typical results from a DFT/B3LYP calculation and is not derived from a published study on this specific molecule.

With the optimized geometry, the electronic properties of this compound can be investigated. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. nih.gov The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity; a larger gap suggests higher stability. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, whereas the LUMO would likely be distributed across the aromatic ring with significant contributions from the C-Br antibonding orbital.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.40 |

Note: These energy values are representative examples for a molecule of this type.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify regions that are prone to electrophilic or nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the alcohol and butoxy groups, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be expected near the hydrogen atoms of the alcohol group, while the bromine atom would create a region of slight positive potential on its pole (a σ-hole), making it a potential site for certain interactions.

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming experimental results. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net The predicted shifts for ¹H and ¹³C nuclei can be compared to experimental spectra to verify the structure. The electron-withdrawing bromine atom and the electron-donating butoxy group have distinct effects on the chemical shifts of the aromatic protons. ucl.ac.uk

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H (aromatic, ortho to Br) | 7.55 | N/A |

| H (aromatic, ortho to OBu) | 6.90 | N/A |

| H (CH₂OH) | 4.65 | N/A |

| C (C-Br) | N/A | 115.0 |

| C (C-OBu) | N/A | 157.0 |

| C (CH₂OH) | N/A | 61.5 |

Note: Predicted shifts are relative to TMS and are illustrative. Actual values depend on the specific DFT method and solvent model used.

Furthermore, frequency calculations yield the vibrational modes of the molecule, which correspond to the peaks in an Infrared (IR) and Raman spectrum. chemsrc.com Key predicted frequencies would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl chain, C-O stretches, and the C-Br stretch. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.

Electronic Structure Analysis (HOMO/LUMO Energies, Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for studying a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time, typically in a solvent. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (like water or DMSO), followed by an equilibration period and a longer production run. Analyzing the resulting trajectory would allow for the exploration of the complete conformational landscape, identifying the most populated conformers and the free energy barriers for transitioning between them. uni-greifswald.de This provides a more realistic understanding of the molecule's flexibility and preferred shapes in solution than static DFT calculations alone.

Theoretical Studies on Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, and the transition states that connect them. For this compound, one could study reactions such as its oxidation to 5-bromo-2-butoxybenzaldehyde (B112714) or its participation in a nucleophilic substitution reaction.

The process involves locating the transition state structure, which is a first-order saddle point on the energy surface characterized by a single imaginary frequency. core.ac.uk The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. nih.gov Comparing the activation barriers for different proposed pathways (e.g., an Sₙ1 versus an Sₙ2 mechanism) can reveal the most likely reaction route. core.ac.uk Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. wiley.com A QSPR study on analogues of this compound could be used to predict properties like solubility, melting point, or even biological activity for newly designed, yet-to-be-synthesized compounds.

The process involves:

Creating a Dataset: A series of analogues is defined where the substituents on the benzyl (B1604629) alcohol core are varied.

Calculating Descriptors: For each analogue, a wide range of numerical molecular descriptors (e.g., electronic, topological, steric) are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the experimental property of interest.

Validation: The model's predictive power is rigorously tested using statistical validation techniques.

Once a reliable QSPR model is established, it can be used to virtually screen new analogues, prioritizing the synthesis of those predicted to have the most desirable properties. service.gov.uk

Applications of 5 Bromo 2 Butoxybenzyl Alcohol in Advanced Organic Synthesis Research

Role as a Versatile Building Block for Complex Molecules

5-Bromo-2-butoxybenzyl alcohol serves as a crucial starting material, or building block, in the field of organic synthesis, enabling the creation of more complex molecules. cymitquimica.comevitachem.comchemimpex.com Its chemical structure, featuring a bromine atom and a butoxy group on a benzyl (B1604629) alcohol framework, allows for a variety of chemical reactions, making it a versatile component in the synthesis of intricate molecular architectures. The bromine atom, for instance, can be replaced by other functional groups through nucleophilic substitution or participate in coupling reactions, which are fundamental processes for constructing complex organic compounds.

Synthesis of Functionalized Aromatic and Heterocyclic Scaffolds

The unique arrangement of reactive sites in this compound makes it a valuable precursor for synthesizing functionalized aromatic and heterocyclic scaffolds. Aromatic scaffolds are fundamental structures in many chemical compounds, and the ability to modify them with various functional groups is key to developing new molecules with specific properties. Heterocyclic scaffolds, which are ring structures containing atoms of at least two different elements, are prevalent in medicinal chemistry and materials science. ucl.ac.uk

The presence of the bromine atom on the benzene (B151609) ring allows for the introduction of diverse substituents through cross-coupling reactions, a powerful class of reactions in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com This enables the construction of highly functionalized aromatic systems. Furthermore, the benzyl alcohol group can be chemically transformed, for example, through oxidation to an aldehyde or conversion to other functional groups, providing additional points for modification and ring formation, leading to a wide array of heterocyclic structures. smolecule.comheteroletters.org The interplay between the bromo and butoxy substituents influences the reactivity and regioselectivity of these transformations, guiding the synthesis towards desired products.

The synthesis of various heterocyclic systems, such as azahelicenes and thiazolo[4,5-d] Current time information in Bangalore, IN.aua.grtriazoles, highlights the utility of functionalized building blocks in creating complex molecular architectures. encyclopedia.pubrsc.org For instance, the synthesis of substituted 7,8-diaza nih.govhelicenes can be achieved through the oxidative ring closure of 1,1′-binaphthalene-2,2′-diamines. encyclopedia.pub Similarly, the development of a scalable synthesis for a sulfonylated 2H-thiazolo[4,5-d] Current time information in Bangalore, IN.aua.grtriazole (ThTz) has demonstrated its potential as a versatile building block for creating diverse chemical structures. rsc.org

Construction of Polycyclic Systems

This compound is a valuable precursor for the construction of polycyclic systems, which are complex molecules containing multiple fused rings. Such systems are found in many natural products and biologically active compounds. aua.gr The synthesis of these intricate structures often relies on strategic bond-forming reactions, and the functional groups present in this compound offer multiple avenues for cyclization reactions.

For example, the bromine atom can participate in intramolecular coupling reactions to form a new ring fused to the existing benzene ring. Additionally, the butoxy and alcohol functionalities can be manipulated to introduce reactive sites that facilitate further ring closures. The construction of polycyclic frameworks is a significant challenge in organic synthesis, and the use of well-designed building blocks like this compound is crucial for the efficient and controlled assembly of these complex architectures. researchgate.net Research has demonstrated the successful construction of polycyclic systems through various methodologies, including tandem radical cyclization reactions to form fused tricyclic skeletons. researchgate.net

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound serves as a key precursor for the development of new therapeutic agents. smolecule.com Its structure provides a foundation upon which chemists can build and modify molecules to enhance their biological activity and selectivity for specific disease targets.

Intermediate for the Synthesis of Novel Pharmaceutical Candidates

The compound acts as an essential intermediate in the multi-step synthesis of potential new drugs. smolecule.commdpi.com Its functional groups allow for the sequential addition of different chemical moieties, a common strategy in drug discovery to create a library of related compounds for biological screening. For instance, the bromine atom can be utilized in cross-coupling reactions to introduce various aryl or alkyl groups, while the alcohol function can be converted into ethers, esters, or other functionalities. evitachem.com This modular approach allows for the systematic exploration of chemical space to identify compounds with desired pharmacological properties.

Research has shown that structurally similar bromo-substituted aromatic compounds are used in the synthesis of a variety of pharmaceutical agents, including those with potential anti-inflammatory, antibacterial, and antifungal activities. smolecule.com For example, a recent study detailed the synthesis of allo-gibberic acid-based 1,3-aminoalcohols, where a 5-bromo-2-hydroxybenzyl group was incorporated, and the resulting compounds were evaluated for their antiproliferative activity against cancer cell lines. rsc.orgrsc.org

Scaffold for Structure-Activity Relationship (SAR) Studies via Chemical Modification

This compound provides a core structure, or scaffold, for conducting structure-activity relationship (SAR) studies. beilstein-journals.org SAR is a critical process in drug discovery where the chemical structure of a compound is systematically modified to understand how these changes affect its biological activity. plos.org By making precise alterations to the this compound molecule, researchers can probe the interactions between the compound and its biological target, such as an enzyme or receptor. smolecule.comnih.gov

The bromine atom at the 5-position and the butoxy group at the 2-position, along with the benzyl alcohol moiety, offer distinct sites for chemical modification. For example, the bromine can be replaced with other halogens or different functional groups to assess the impact of electronics and sterics on activity. The butoxy chain can be lengthened, shortened, or branched to explore the optimal size and shape for binding to the target. These systematic modifications provide valuable data that guides the design of more potent and selective drug candidates.

Table 1: Examples of Chemical Modifications for SAR Studies This table is for illustrative purposes and does not represent actual experimental data for this compound.

| Modification Site | Original Group | Modified Group | Potential SAR Insight |

|---|---|---|---|

| 5-Position | Bromo (-Br) | Chloro (-Cl), Fluoro (-F) | Role of halogen size and electronegativity |

| 2-Position | Butoxy (-O(CH₂)₃CH₃) | Methoxy (B1213986) (-OCH₃), Ethoxy (-OCH₂CH₃) | Influence of alkyl chain length on binding affinity |

| Benzyl Position | Alcohol (-CH₂OH) | Aldehyde (-CHO), Carboxylic Acid (-COOH) | Importance of the hydrogen-bonding capability of the alcohol |

Applications in Materials Science Research

While the primary applications of this compound appear to be in organic and medicinal chemistry, its structural features suggest potential utility in materials science research. Halogenated organic compounds are often used in the development of new materials with specific properties. smolecule.comchemimpex.com

The presence of the bromine atom can enhance properties such as flame retardancy or can be used as a site for further polymerization or surface modification reactions. The butoxy group can influence the solubility and processing characteristics of resulting polymers or materials. The aromatic ring itself provides a rigid and stable core. Therefore, this compound could potentially serve as a monomer or a functional additive in the creation of polymers, coatings, or other advanced materials where tailored chemical and physical properties are desired. evitachem.comchemimpex.com

Building Block for Advanced Polymeric Materials and Coatings

The chemical structure of this compound contains a primary alcohol functional group, which is a key reactive site for polymerization processes. In polymer chemistry, benzyl alcohols can participate in reactions to form larger polymeric structures. For instance, benzyl alcohols can act as initiators or chain transfer agents in the polymerization of epoxides and other monomers, which allows for the control of polymer chain length and the incorporation of specific end-groups. researchgate.netpatsnap.com This is crucial for tuning the physical properties of the resulting materials, such as polyesters and epoxies. patsnap.com

Furthermore, substituted benzyl alcohols can undergo acid-catalyzed self-condensation to form poly(phenylene methylene)s. acs.org These polymers are noted for their potential application in creating protective coatings. The presence of the butoxy and bromo substituents on the aromatic ring of this compound offers a pathway to creating functionalized polymers with tailored properties. The butoxy group can enhance solubility in organic solvents and increase the flexibility of the polymer backbone, while the bromine atom can serve as a site for post-polymerization modification, such as cross-linking to improve the coating's durability and chemical resistance.

Synthesis of Specialty Chemicals with Tailored Properties

This compound is an important intermediate in the multi-step synthesis of complex organic molecules, often referred to as specialty chemicals. These are compounds produced for specific applications and are characterized by their unique molecular architecture. The utility of this compound in this context stems from the distinct reactivity of its functional groups.

The hydroxyl group can be easily converted into other functional groups or used as a connection point for building larger molecules. The bromine atom on the aromatic ring is particularly valuable for modern synthetic chemistry, as it enables participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions). These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse molecular fragments to the benzyl alcohol core. This versatility makes the compound a key starting material for generating libraries of novel compounds for research and development. The butoxy group influences the physical properties of the final products, such as their solubility and lipophilicity, which is critical for applications in materials science and medicinal chemistry.

Development of Chemical Probes and Reagents

In chemical biology and synthetic methodology, chemical probes and reagents with specific properties are essential tools. Substituted benzyl alcohols are used as foundational structures for such molecules. For example, hydrophobic benzyl alcohols have been developed as soluble "tags" to assist in liquid-phase peptide synthesis, simplifying purification processes. wiley.com

The structure of this compound, which combines a reactive alcohol handle with a lipophilic butoxy tail, makes it a candidate for the development of similar chemical tools. The alcohol group provides a point of attachment for a molecule of interest (like a peptide or a small drug molecule), while the butoxy group imparts hydrophobicity. This can be exploited in "tag-and-release" purification strategies. The bromine atom adds another layer of functionality, potentially allowing the final probe or reagent to be linked to surfaces or larger biomolecules through established bioconjugation chemistries. While specific applications of this compound as a chemical probe are not yet widely documented in peer-reviewed literature, its structural features align with the design principles of modern chemical reagents.

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Trends for Aryl Butoxybenzyl Alcohols

Exploration of Novel Catalytic Transformations for Bromobenzyl Alcohols

The presence of a bromine atom and a primary alcohol on the benzyl (B1604629) ring of 5-Bromo-2-butoxybenzyl alcohol opens avenues for a variety of catalytic transformations. Current research has focused on palladium-catalyzed reactions of ortho-bromobenzyl alcohols. For instance, a domino palladium-catalyzed process can convert simple ortho-bromobenzyl tertiary alcohols into chromenes. acs.org This transformation is thought to proceed through a five-membered palladacycle intermediate. acs.org Furthermore, cooperative palladium/norbornene catalysis has been employed for the synthesis of fluorenyl alcohols from aryl iodides and secondary ortho-bromobenzyl alcohols. rsc.orgx-mol.com This method demonstrates high functional group tolerance under mild conditions. rsc.org An enantioconvergent synthesis of chiral fluorenols from racemic secondary ortho-bromobenzyl alcohols has also been developed using a similar palladium/chiral norbornene cooperative catalysis system. nih.govrsc.org

Future research will likely delve into expanding the repertoire of catalytic systems beyond palladium. Investigating ruthenium, nickel, and copper-based catalysts could unlock novel reaction pathways and selectivities. For example, ruthenium catalysts have been used for the diastereo- and enantioselective coupling of propargyl ethers with alcohols like p-bromobenzyl alcohol. nih.gov Nickel-catalyzed stereoselective coupling reactions of benzylic alcohol derivatives are also an area of growing interest. bohrium.com Additionally, exploring C-H activation strategies directly on the aromatic ring or at the benzylic position could lead to more atom-economical and efficient functionalization methods. benthamscience.com The development of catalysts for the acceptorless dehydrogenation of benzyl alcohols to carboxylic acids, while tolerating aryl halides, is another promising direction. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. researchgate.netbeilstein-journals.org For aryl butoxybenzyl alcohols, this integration can streamline multi-step synthetic sequences and facilitate high-throughput screening of reaction conditions.